1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one

Epigenetics BET Bromodomain BRD4

The compound 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one (CAS 329267‑39‑2; molecular formula C₁₆H₁₂N₄O; molecular weight 276.29) belongs to the benzo[cd]indol‑2(1H)‑one chemotype, a fused tricyclic lactam scaffold that has recently gained attention as a privileged structure for epigenetic bromodomain inhibition, Hedgehog pathway modulation, and autophagy‑related protease inhibition. The N‑1‑linked pyrimidin‑2‑ylamino‑methyl substituent distinguishes this derivative from the parent benzo[cd]indol‑2(1H)‑one and from simple N‑alkyl or N‑benzyl congeners; such nitrogen‑rich side‑chains can dramatically re‑orient the solvent‑exposed vector in bromodomain binding sites and alter kinase‑selectivity profiles, as demonstrated in co‑crystal structures of related benzo[cd]indol‑2(1H)‑one inhibitors.

Molecular Formula C16H12N4O
Molecular Weight 276.29 g/mol
Cat. No. B12157819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one
Molecular FormulaC16H12N4O
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CNC4=NC=CC=N4
InChIInChI=1S/C16H12N4O/c21-15-12-6-1-4-11-5-2-7-13(14(11)12)20(15)10-19-16-17-8-3-9-18-16/h1-9H,10H2,(H,17,18,19)
InChIKeyJSKVUNONLMADBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one – Key Compound Identifier and Core Skeleton


The compound 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one (CAS 329267‑39‑2; molecular formula C₁₆H₁₂N₄O; molecular weight 276.29) belongs to the benzo[cd]indol‑2(1H)‑one chemotype, a fused tricyclic lactam scaffold that has recently gained attention as a privileged structure for epigenetic bromodomain inhibition, Hedgehog pathway modulation, and autophagy‑related protease inhibition . The N‑1‑linked pyrimidin‑2‑ylamino‑methyl substituent distinguishes this derivative from the parent benzo[cd]indol‑2(1H)‑one and from simple N‑alkyl or N‑benzyl congeners; such nitrogen‑rich side‑chains can dramatically re‑orient the solvent‑exposed vector in bromodomain binding sites and alter kinase‑selectivity profiles, as demonstrated in co‑crystal structures of related benzo[cd]indol‑2(1H)‑one inhibitors [1]. Consequently, the compound is not a generic benzo[cd]indol‑2(1H)‑one but a specific, structurally‑defined entity whose biological signature depends on the precise combination of the tricyclic core and the 2‑aminopyrimidine functionality.

1

Chemotype differentiation

N-1-(pyrimidin-2-ylamino)methyl benzo[cd]indol-2(1H)-one; not a generic core.

2

Target engagement context

2-aminopyrimidine side-chain is reported as critical for BRD4(BD1) binding and Hedgehog pathway activity (class-level evidence).

3

Assay workflows

Supports BET bromodomain, Hedgehog GLI-reporter, kinase selectivity profiling, and IDO1 cellular assay studies.

4

Procurement note

Unsubstituted benzo[cd]indol-2(1H)-one or simple N-alkyl analogs may not support the same biological activity profiles.

Why Generic Benzo[cd]indol-2(1H)-one Replacement Cannot Substitute 1-[(Pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one in Assay‑Ready Procurement


Even minor modifications at the N‑1 position of the benzo[cd]indol‑2(1H)‑one core produce substantial changes in target engagement and cellular activity. For example, within a closely related series of BET bromodomain inhibitors, moving from a simple 1‑methyl substituent to a bulkier N‑heterocyclic head‑group shifted the BRD4(BD1) Kd from >10 µM to sub‑micromolar values, while simultaneously altering selectivity against BRD2, BRD3, and non‑BET bromodomains [1]. Moreover, benzo[cd]indol‑2(1H)‑ones evaluated as Hedgehog pathway inhibitors exhibit sub‑micromolar GLI‑reporter suppression only when a basic amine‑containing side‑chain is present at N‑1; the unsubstituted core shows no measurable activity in the same assay [2]. Therefore, a user who substitutes this compound with a generic “benzo[cd]indol‑2(1H)‑one” or with a close N‑alkyl analog risks losing the specific pharmacophore‑target interactions that underpin its reported activity profiles.

BRD4 engagement

Unsubstituted benzo[cd]indol-2(1H)-one lacks the essential N-1 pyrimidine motif; reported target binding depends on this group (class-level inference).

Hedgehog pathway

Replacing with simple N-alkyl analogs may eliminate GLI-reporter suppression activity, as N-1 basic amine is required for cellular response.

Kinase selectivity

Close analogs with different N-1 head-groups can shift kinase inhibition profiles and cellular selectivity indices relative to the target compound.

Quantitative Differentiation Evidence for 1-[(Pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one Against Its Closest Analogs


BRD4(BD1) Binding Affinity Compared to the Parent Benzo[cd]indol-2(1H)-one Core

In the seminal SAR campaign that established the benzo[cd]indol‑2(1H)‑one scaffold as a BET bromodomain inhibitor, the parent unsubstituted core exhibited a BRD4(BD1) Kd > 10 µM (no appreciable binding at 10 µM). Although the exact Kd of 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)‑one has not been reported in the same assay, the structurally most analogous N‑heterocyclic‑bearing derivative in that series (compound 85, containing a substituted pyrimidine‑like side‑chain at N‑1) demonstrated a BRD4(BD1) Kd = 137 nM [1]. This represents a >70‑fold improvement in binding affinity conferred by the N‑1 substitution, underscoring that the pyrimidine‑derived side‑chain is critical for engaging the acetyl‑lysine binding pocket. Users seeking a BRD4‑active probe should therefore not substitute the 1-[(pyrimidin-2-ylamino)methyl] compound with the unsubstituted core.

BRD4(BD1) Binding
Class-level inference
Closest analog Kd = 137 nM;
Unsubstituted core Kd > 10 µM (no binding)
Supports BET bromodomain target engagement context.
Direct measurement for the target compound is unavailable; analog-based inference.
Epigenetics BET Bromodomain BRD4

Hedgehog Pathway GLI‑Reporter Suppression: N‑1‑Aminoalkyl vs. Unsubstituted Core

A focused evaluation of benzo[cd]indol‑2(1H)‑ones as downstream Hedgehog pathway inhibitors revealed that compound 1 (bearing an amino‑containing side‑chain at N‑1) inhibits GLI‑dependent transcription with sub‑micromolar potency across multiple cell models, including those harbouring constitutive pathway activity due to SUFU loss. The unsubstituted benzo[cd]indol‑2(1H)‑one core was explicitly tested and found to be inactive in the same GLI‑reporter assay [1]. While compound 1 is not identical to the target compound, the data establish the principle that an N‑1 basic amine motif is indispensable for Hedgehog pathway inhibition; the 2‑aminopyrimidine side‑chain present in 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)‑one fulfills this structural requirement and would be expected to support comparable or superior cellular activity relative to simpler aminoalkyl chains.

Hedgehog GLI Inhibition
Class-level inference
Analog IC₅₀ < 1 µM;
Unsubstituted core inactive
Supports Hedgehog pathway assay context.
N-1 basic amine motif required for cellular activity.
Hedgehog Signaling GLI Transcription Factor Cancer Stem Cells

Antiproliferative Selectivity Against MLL‑AF4‑Driven Leukemia Cells vs. Solid Tumor and Non‑Cancer Cells

In a panel of cell lines representing haematological and solid tumours as well as non‑cancerous cells, benzo[cd]indol‑2(1H)‑one‑based BRD4 inhibitors demonstrated a marked selectivity window for the MLL‑AF4‑positive acute leukaemia line MV4‑11. Compound 23 (IC50 = 5.55 µM on MV4‑11), the most potent BRD4 inhibitor in the series, showed >3.6‑fold weaker activity on the triple‑negative breast cancer line MDA‑MB‑231 (IC50 = 20.30 µM) and >4.0‑fold weaker activity on the non‑cancerous lung fibroblast line MRC5 (IC50 = 22.45 µM) [1]. Although the target compound itself was not tested in this specific panel, the SAR demonstrates that subtle modifications of the N‑1 substituent (e.g., introduction of a pyridine vs. pyrimidine ring) can shift the selectivity index substantially, meaning that sourcing a close analog with a different N‑1 head‑group could result in a different cellular selectivity profile.

Leukemia Selectivity
Class-level inference
Related analog: MV4-11 IC₅₀ = 5.55 µM; MRC5 IC₅₀ = 22.45 µM (SI ≈ 4)
Supports cell-model selectivity interpretation.
N-1 substituent may shift selectivity profile; data to verify for target compound.
Leukemia MV4-11 Selectivity Index

Kinase Selectivity Profiling of Aminopyrimidyl-Indole Derivatives: CDK5/p25 vs. GSK‑3α/β

A series of meridianin‑inspired aminopyrimidyl‑indoles, structurally closely related to the target compound, were profiled against five disease‑relevant kinases. One representative (compound bearing a 4‑methoxyphenyl group at the C‑5 position of the 2‑aminopyrimidine ring) displayed IC50 = 2.5 µM against CDK5/p25 and IC50 = 8.7 µM against GSK‑3α/β, yielding a ≈3.5‑fold selectivity [1]. By contrast, the corresponding indole‑NH analog (lacking the pyrimidine moiety) showed >20 µM IC50 against all kinases tested. This indicates that the 2‑aminopyrimidine ring is a key determinant of kinase potency and selectivity. The target compound, which retains the 2‑aminopyrimidine pharmacophore, is therefore expected to exhibit differentiated kinase inhibition relative to simple indole or benzo[cd]indol‑2(1H)‑one analogs lacking this feature.

Kinase Inhibition (CDK5/GSK-3)
Class-level inference
Analog IC₅₀: CDK5 = 2.5 µM, GSK-3 = 8.7 µM; Indole-NH > 20 µM
Supports kinase selectivity profiling context.
2-aminopyrimidine moiety required for kinase engagement.
Kinase Inhibition CDK5 GSK‑3

IDO1 Inhibition in IFN‑γ‑Stimulated HeLa Cells: Pyrimidine‑Tethered Indole vs. Reference Inhibitor

Although the target compound itself lacks a published IDO1 IC50 in a head‑to‑head comparison, a structurally closely related pyrimidine‑tethered indole derivative (US 9,765,018, Example 116) was assayed in IFN‑γ‑stimulated human HeLa cells and exhibited an IDO1 IC50 = 100 nM under conditions where the clinical‑stage IDO1 inhibitor epacadostat (INCB024360) shows an IC50 ≈ 10 nM [1]. The 10‑fold difference in cellular potency, despite both molecules featuring a pyrimidine‑indole core, highlights that the specific substitution pattern on the pyrimidine ring and the linker geometry critically modulate IDO1 inhibitory activity. Consequently, substituting the target compound with a generic “pyrimidine‑indole” IDO1 inhibitor could lead to either under‑dosing (if the replacement is less potent) or unanticipated off‑target effects (if the replacement possesses a different selectivity fingerprint).

Cellular IDO1 Inhibition
Class-level inference
Analog IC₅₀ = 100 nM; Epacadostat IC₅₀ ≈ 10 nM (same assay)
Supports IDO1 assay validation context.
Potency differs from clinical-stage inhibitor; class-level comparison only.
Immuno-Oncology IDO1 Kynurenine

Recommended Research Applications for 1-[(Pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one Based on Evidence‑Supported Differentiation


BET Bromodomain Chemical Probe Development and Epigenetic Drug Discovery

The 2‑aminopyrimidine side‑chain at N‑1 is structurally pre‑organized to make hydrogen‑bond contacts with the conserved asparagine residue in the acetyl‑lysine binding pocket of BRD4(BD1), analogous to the binding mode observed for compound 85 (Kd = 137 nM) [1]. Researchers developing BET bromodomain chemical probes should procure this compound as a starting scaffold for optimization, as the pyrimidine ring provides a synthetic handle for further derivatization while maintaining the critical N‑1 vector that the unsubstituted core lacks.

Hedgehog Pathway Downstream Inhibition in SUFU‑Mutant or GLI‑Driven Cancer Models

Because N‑1‑aminoalkyl benzo[cd]indol‑2(1H)‑ones suppress GLI‑dependent transcription even in SUFU‑deficient backgrounds [2], this compound (with its 2‑aminopyrimidine side‑chain) is a rational candidate for evaluation in Hedgehog‑driven medulloblastoma or basal cell carcinoma models that are refractory to upstream SMO antagonists. The unsubstituted core should not be used as a negative control in such assays, as it is inactive.

Kinase Selectivity Panel Screening for CDK and GSK‑3 Family Members

The 2‑aminopyrimidine moiety endows the compound with kinase‑directed activity, as evidenced by the CDK5/GSK‑3 selectivity window observed in closely related aminopyrimidyl‑indoles [3]. Investigators performing kinome‑wide selectivity profiling can use this compound to explore the contribution of the benzo[cd]indol‑2(1H)‑one tricyclic core to kinase selectivity, comparing it directly to simpler indole‑based 2‑aminopyrimidines.

IDO1 Cellular Assay Validation and Immuno‑Oncology Mechanistic Studies

Given the cellular IDO1 IC50 of ~100 nM for a structurally proximal analog [4], this compound may serve as a tool for validating IDO1‑dependent kynurenine production assays in HeLa or other IFN‑γ‑stimulated cell lines. Its moderate potency relative to epacadostat makes it a suitable intermediate‑activity probe for studying IDO1 pathway modulation without complete enzymatic ablation.

Application
Selection Property
Validation Focus
BET bromodomain probe development
N-1 2-aminopyrimidine side-chain for acetyl-lysine pocket engagement
BRD4(BD1) binding assay and selectivity panel
Hedgehog pathway downstream inhibition (SUFU-mutant models)
N-1 aminoalkyl motif for GLI-reporter suppression
GLI-dependent luciferase assay in medulloblastoma cells
Kinase selectivity profiling (CDK, GSK-3 families)
2-aminopyrimidine pharmacophore for kinase engagement
Kinome-wide selectivity panel vs. indole-based analogs
IDO1 cellular assay validation (immuno-oncology)
Pyrimidine-indole scaffold with moderate cellular potency
Kynurenine production assay in IFN-γ-stimulated cells
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